3-(benzenesulfonyl)-1-(4-methoxybenzoyl)pyrrolidine
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Overview
Description
3-(benzenesulfonyl)-1-(4-methoxybenzoyl)pyrrolidine is a useful research compound. Its molecular formula is C18H19NO4S and its molecular weight is 345.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- Antiestrogenic Activity : A study demonstrated the synthesis and potent antiestrogenic activity of a related compound by acylation and subsequent reactions, highlighting its potential in estrogen-related biological studies (C. Jones et al., 1979).
- Anticancer Properties : Research on (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a phenstatin family member, showed it inhibits tubulin polymerization and triggers apoptosis in leukemia cells, indicating its promise as an anticancer agent (H. I. Magalhães et al., 2013).
Chemical Synthesis and Characterization
- Molecular Structure Analysis : A study focused on the crystal and molecular structure analysis of a related compound, providing insights into its chemical behavior and potential for further chemical modifications (B. Lakshminarayana et al., 2009).
- Antimicrobial Activity : Synthesis and evaluation of some derivatives showed significant antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Satyender Kumar et al., 2012).
Material Science and Optical Properties
- Low-Cost Emitters : A study described the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives with remarkable Stokes' shifts and tunable quantum yields, suggesting their application in low-cost luminescent materials (G. Volpi et al., 2017).
- Electronic Properties : Investigation of a pyridylindolizine derivative containing phenyl and phenacyl groups, including semi-empirical calculations and experimental studies, provides valuable data for designing molecules with specific electronic properties (C. Cojocaru et al., 2013).
Future Directions
The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
It’s known that pyrrolidine derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s known that pyrrolidine derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Properties
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-23-15-9-7-14(8-10-15)18(20)19-12-11-17(13-19)24(21,22)16-5-3-2-4-6-16/h2-10,17H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEXWYZYWGHVRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.